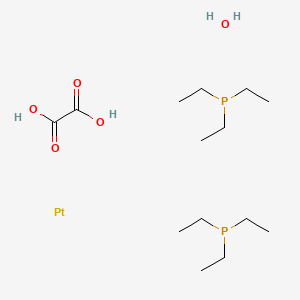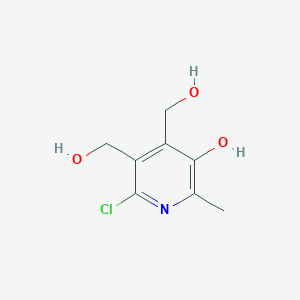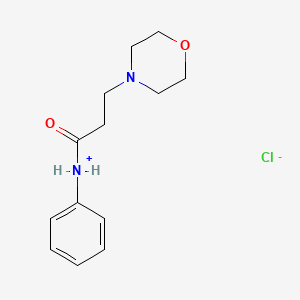![molecular formula C14H14N2O B13731271 (E)-[(4-methoxyphenyl)-phenylmethylidene]hydrazine CAS No. 38395-64-1](/img/structure/B13731271.png)
(E)-[(4-methoxyphenyl)-phenylmethylidene]hydrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-[(4-methoxyphenyl)-phenylmethylidene]hydrazine is an organic compound characterized by the presence of a hydrazine functional group attached to a methoxyphenyl and phenylmethylidene moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-[(4-methoxyphenyl)-phenylmethylidene]hydrazine typically involves the condensation reaction between 4-methoxybenzaldehyde and phenylhydrazine. The reaction is carried out under reflux conditions in the presence of an acid catalyst, such as acetic acid, to facilitate the formation of the hydrazone linkage. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-[(4-methoxyphenyl)-phenylmethylidene]hydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azobenzene derivatives.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or ferric chloride.
Major Products Formed
Oxidation: Azobenzene derivatives.
Reduction: Hydrazine derivatives.
Substitution: Various substituted aromatic compounds depending on the substituents introduced.
Applications De Recherche Scientifique
(E)-[(4-methoxyphenyl)-phenylmethylidene]hydrazine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmacophore in drug design and development.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of (E)-[(4-methoxyphenyl)-phenylmethylidene]hydrazine involves its interaction with various molecular targets. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
(E)-4-(3-(3-(4-Methoxyphenyl)acryloyl)phenoxy)butyl 2-Hydroxybenzoate: A hybrid compound with similar structural features.
4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline: Another compound with a methoxyphenyl group.
Uniqueness
(E)-[(4-methoxyphenyl)-phenylmethylidene]hydrazine is unique due to its specific hydrazone linkage and the presence of both methoxyphenyl and phenylmethylidene groups. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
38395-64-1 |
|---|---|
Formule moléculaire |
C14H14N2O |
Poids moléculaire |
226.27 g/mol |
Nom IUPAC |
(E)-[(4-methoxyphenyl)-phenylmethylidene]hydrazine |
InChI |
InChI=1S/C14H14N2O/c1-17-13-9-7-12(8-10-13)14(16-15)11-5-3-2-4-6-11/h2-10H,15H2,1H3/b16-14+ |
Clé InChI |
FAIIQDWYCSYMHC-JQIJEIRASA-N |
SMILES isomérique |
COC1=CC=C(C=C1)/C(=N/N)/C2=CC=CC=C2 |
SMILES canonique |
COC1=CC=C(C=C1)C(=NN)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![2-Dimethylamino-6-(3-hydroxypropyl)-7-(trifluoromethyl)thiazolo-[4,5-b]-pyridin-5(4H)-one](/img/structure/B13731240.png)







